molecular formula C6H11N3O B7975008 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Cat. No.: B7975008
M. Wt: 141.17 g/mol
InChI Key: SFQAETQNAPWJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications. The compound’s structure includes a propanol group attached to the triazole ring, which can influence its reactivity and solubility properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring. The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is largely dependent on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. For example, triazole-containing compounds are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propanol group provides additional functionalization possibilities, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(1-methyltriazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-5-6(7-8-9)3-2-4-10/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQAETQNAPWJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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